(2-Bromo-3-(difluoromethyl)-4-fluorophenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Bromo-3-(difluoromethyl)-4-fluorophenyl)methanol is an organic compound characterized by the presence of bromine, fluorine, and difluoromethyl groups attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts to form carbon-carbon bonds . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow microreactor systems has been explored for the efficient synthesis of fluorinated compounds, including (2-Bromo-3-(difluoromethyl)-4-fluorophenyl)methanol .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Bromo-3-(difluoromethyl)-4-fluorophenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) under basic conditions.
Major Products Formed
Oxidation: Formation of (2-Bromo-3-(difluoromethyl)-4-fluorophenyl)ketone.
Reduction: Formation of (2-Hydroxy-3-(difluoromethyl)-4-fluorophenyl)methane.
Substitution: Formation of (2-Amino-3-(difluoromethyl)-4-fluorophenyl)methanol or (2-Thio-3-(difluoromethyl)-4-fluorophenyl)methanol.
Wissenschaftliche Forschungsanwendungen
(2-Bromo-3-(difluoromethyl)-4-fluorophenyl)methanol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of (2-Bromo-3-(difluoromethyl)-4-fluorophenyl)methanol involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-3-fluorophenyl)methanol: Lacks the difluoromethyl group, resulting in different chemical properties.
2-Bromo-3-(difluoromethyl)pyridine: Contains a pyridine ring instead of a phenyl ring, leading to different reactivity and applications.
2-Bromo-3,4-difluorophenyl)methanol: Contains an additional fluorine atom, which may alter its chemical behavior.
Uniqueness
(2-Bromo-3-(difluoromethyl)-4-fluorophenyl)methanol is unique due to the presence of both bromine and difluoromethyl groups on the same phenyl ring, which imparts distinct chemical and physical properties. This combination of functional groups makes it a valuable intermediate in the synthesis of various fluorinated compounds and potential bioactive molecules .
Eigenschaften
Molekularformel |
C8H6BrF3O |
---|---|
Molekulargewicht |
255.03 g/mol |
IUPAC-Name |
[2-bromo-3-(difluoromethyl)-4-fluorophenyl]methanol |
InChI |
InChI=1S/C8H6BrF3O/c9-7-4(3-13)1-2-5(10)6(7)8(11)12/h1-2,8,13H,3H2 |
InChI-Schlüssel |
LWEOEHZYFANAFF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1CO)Br)C(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.